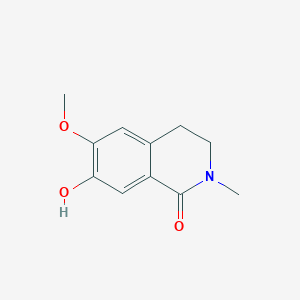
塔里福林
描述
Thalifoline is an alkaloid with the molecular formula C11H13NO3 . It was first isolated from Thalictrum aquilegifolium and exhibits antifungal activity .
Synthesis Analysis
The synthesis of Thalifoline involves multiple steps and extensive workup procedures . A modified Bischler-Napieralski cyclization using Banwell’s Tf2O/DMAP conditions has been reported to form Thalifoline under mild conditions and in excellent yield .
Molecular Structure Analysis
Thalifoline has a molecular weight of 207.23 . Its structure includes a 3,4-dihydroisoquinolin-1-one ring, which is a common structural motif in a group of naturally occurring tetrahydroisoquinolones .
Physical And Chemical Properties Analysis
Thalifoline is a solid substance with a light yellow to yellow color . It has a density of 1.2±0.1 g/cm3, a boiling point of 432.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 55.4±0.3 cm3 and a polar surface area of 50 Å2 .
科学研究应用
Synthesis of Isoquinoline Alkaloids
Thalifoline serves as a precursor in the synthesis of various isoquinoline alkaloids. Researchers have developed methods to synthesize thalifoline and related compounds like corypalline and cherylline through cyclization reactions and regioselective cleavage of aromatic methoxyl groups . This process is significant for the production of complex alkaloids used in medicinal chemistry.
Medicinal Chemistry: Potential Therapeutic Applications
In medicinal chemistry, thalifoline’s structural similarity to other complex alkaloids suggests potential therapeutic applications. It is structurally related to subunits of more complex alkaloids such as baluchistanamine and tejedine, which are studied for their pharmacological properties . Thalifoline could be a key to unlocking new treatments for various diseases.
Organic Synthesis Methodologies
Thalifoline is used in the development of new organic synthesis methodologies. Its structure allows for the exploration of novel synthetic routes, which can lead to the efficient production of isoquinoline-based compounds. These methodologies can be applied to synthesize natural products and pharmaceuticals .
Chemical Biology: Understanding Biological Pathways
In chemical biology, thalifoline can be used to study biological pathways related to isoquinoline alkaloids. By observing the biological activity of thalifoline and its derivatives, scientists can gain insights into the role of similar compounds in biological systems .
Pharmacognosy: Source and Extraction
Thalifoline is extracted from plants belonging to the Aristolochia genus, which are known for their diverse chemical constituents. Research in pharmacognosy focuses on the extraction methods and the chemical profiling of these plants to identify compounds like thalifoline .
Analytical Chemistry: Compound Identification and Characterization
Analytical chemists utilize thalifoline as a standard for identifying and characterizing similar alkaloids. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze thalifoline’s structure and purity .
Neuropharmacology: Neurotransmitter Receptor Studies
Thalifoline may interact with neurotransmitter receptors in the brain, making it a compound of interest in neuropharmacology. Studies involving thalifoline can help understand its effects on neurological pathways and potential applications in treating neurological disorders .
Environmental Chemistry: Alkaloid Distribution and Impact
Environmental chemists study the distribution of thalifoline in various ecosystems and its impact on the environment. Understanding the ecological role of thalifoline and its biosynthesis in plants contributes to the broader knowledge of alkaloid compounds in nature .
安全和危害
属性
IUPAC Name |
7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKMGEQXTYQXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176208 | |
| Record name | Thalifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalifoline | |
CAS RN |
21796-15-6 | |
| Record name | 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21796-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thalifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thalifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1213756.png)
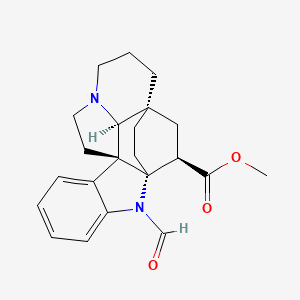
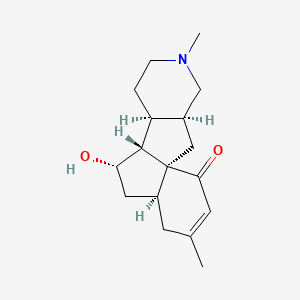

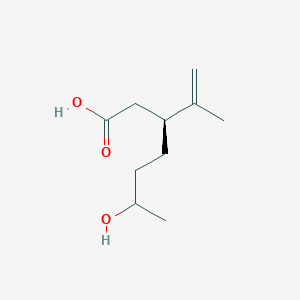

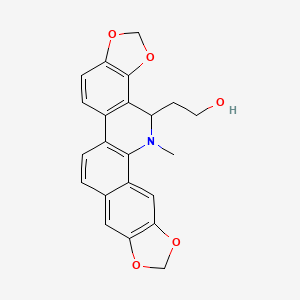
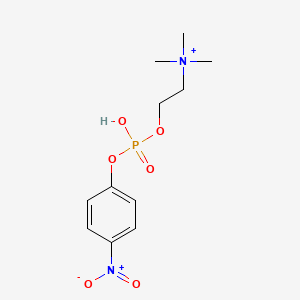
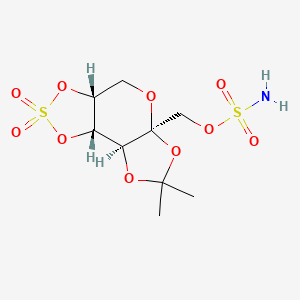
![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)
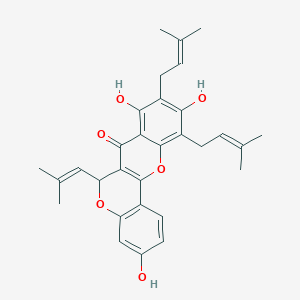
![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)